![molecular formula C19H19ClN6O B3396362 (4-chlorophenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1016398-07-4](/img/structure/B3396362.png)
(4-chlorophenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity with other substances .Scientific Research Applications
Antiviral Activity
Indole derivatives, which share a similar structure with your compound, have been found to possess antiviral activities . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have also shown anti-inflammatory activities . This suggests that your compound, which contains a similar structure, may also have potential anti-inflammatory applications .
Anticancer Activity
A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, which are structurally similar to your compound, were synthesized and screened for their in vitro cytotoxic activity against various cancer cell lines .
Antibacterial Activity
Tetrazoles, which are present in your compound, have found a wide range of applications in medicine, including as antibacterial agents . A series of 4-[{2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4-yl}methyl) (2-R-2-oxoethyl)amino]benzoic acid derivatives was synthesized and screened for their antibacterial activities .
Anti-TB Activity
The same series of compounds mentioned above were also screened for their anti-TB (Tuberculosis) activities .
Antidiabetic Activity
Imidazole derivatives, which share a similar structure with your compound, have shown antidiabetic activities . This suggests that your compound may also have potential antidiabetic applications .
Antioxidant Activity
Both indole and imidazole derivatives have shown antioxidant activities . Given the structural similarities, your compound may also have potential antioxidant applications.
Antimalarial Activity
Indole derivatives have shown antimalarial activities . This suggests that your compound, which contains a similar structure, may also have potential antimalarial applications .
Mechanism of Action
Target of Action
It’s worth noting that both piperazine and tetrazole moieties are commonly found in various bioactive compounds . Piperazine, for instance, is a common structural motif found in pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . Tetrazole, a bioisostere of the carboxylic acid group, can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance the bioavailability, and have lesser negative effects .
Mode of Action
For instance, piperazine derivatives have been associated with a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Biochemical Pathways
It’s known that piperazine and tetrazole derivatives can influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
It’s known that the incorporation of piperazine into biologically active compounds can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Compounds containing piperazine and tetrazole moieties have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4-chlorophenyl)-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O/c20-16-8-6-15(7-9-16)19(27)25-12-10-24(11-13-25)14-18-21-22-23-26(18)17-4-2-1-3-5-17/h1-9H,10-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDWOJXRVRRNLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chlorophenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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